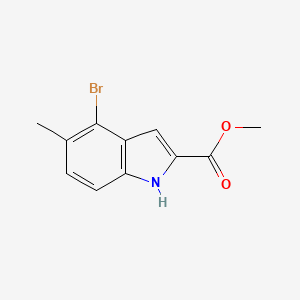

methyl 4-bromo-5-methyl-1H-indole-2-carboxylate

Description

Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is a halogenated indole derivative featuring a bromine atom at the 4-position, a methyl group at the 5-position, and a methyl ester at the 2-position of the indole scaffold. This compound serves as a critical building block in medicinal and organic chemistry due to its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of complex heterocyclic systems .

The bromine atom at C4 enhances electrophilic substitution reactivity, while the methyl group at C5 contributes steric and electronic effects that influence regioselectivity in further derivatization.

Properties

IUPAC Name |

methyl 4-bromo-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15-2/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWWGQZOUPUHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate typically involves the bromination of 5-methyl-1H-indole-2-carboxylate followed by esterification. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 4-position of the indole ring. The resulting 4-bromo-5-methyl-1H-indole-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted indole derivatives.

Oxidation Reactions: Products include oxidized indole derivatives such as indole-2-carboxylic acids.

Reduction Reactions: Products include alcohol derivatives of the indole compound.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate serves as an important building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it suitable for creating more complex molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Substitution | The bromine atom can be replaced with nucleophiles like amines or thiols. |

| Oxidation | The methyl group can be oxidized to form aldehydes or carboxylic acids. |

| Reduction | The ester group can be reduced to produce alcohols. |

Indole derivatives have been widely studied for their biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound has shown promise in several studies:

- Anticancer Activity: Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development:

- Enzyme Inhibitors: It has been investigated as a potential inhibitor of specific enzymes involved in disease pathways.

- Receptor Ligands: Studies suggest that it may act as a ligand for certain receptors, influencing signaling pathways relevant to disease management.

Industrial Applications

This compound is also utilized in industrial applications:

- Dyes and Pigments: Its unique structure allows for the development of novel dyes with specific properties.

- Material Science: The compound's chemical properties enable its use in creating new materials, including polymers with tailored functionalities.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

Another research article highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can influence its binding affinity and specificity. The indole ring system is known to participate in π-π interactions and hydrogen bonding, which can affect its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares methyl 4-bromo-5-methyl-1H-indole-2-carboxylate with structurally related indole derivatives:

Spectral and Analytical Data

While direct spectral data for this compound are unavailable, analogs provide insights:

- Ethyl 5-fluoroindole-2-carboxylate : $ ^1H $-NMR shows indole NH at δ 9.25 ppm and aromatic protons at δ 7.0–8.0 ppm. IR peaks at 1666 cm⁻¹ (C=O) and 1535 cm⁻¹ (C-F) .

- 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole : $ ^{13}C $-NMR reveals imidazole carbons at δ 140–160 ppm and aromatic carbons at δ 110–130 ppm . The target compound’s NMR would likely display a deshielded C4 proton due to bromine’s inductive effect, with IR absorption for C=O (~1670 cm⁻¹) and C-Br (~600 cm⁻¹).

Biological Activity

Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure containing a benzene ring fused to a pyrrole ring. The presence of bromine and methyl groups at specific positions enhances its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. This compound has been evaluated for its ability to inhibit HIV-1 integrase, an essential enzyme for viral replication.

Key Findings:

- A derivative of indole-2-carboxylic acid showed significant inhibition of integrase with an IC50 value of 0.13 μM, indicating strong antiviral potential. This suggests that structural modifications in the indole framework can enhance activity against viral targets .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of HIV integrase |

| Indole derivative (20a) | 0.13 | Mg²⁺ chelation in integrase active site |

Antibacterial Activity

Indole derivatives, including those related to this compound, have demonstrated antibacterial properties against various Gram-negative bacteria.

Study Overview:

In a study evaluating multiple indole derivatives for antibacterial activity, several compounds showed minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 μg/mL against pathogens such as Escherichia coli and Klebsiella pneumoniae. These findings indicate that structural features of indoles can be optimized for enhanced antibacterial efficacy .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Indole derivative A | 0.35 | E. coli |

| Indole derivative B | 1.25 | K. pneumoniae |

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines.

Research Insights:

A study reported that certain indole derivatives exhibit significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values as low as 102 nM. Mechanistic studies indicated that these compounds induce apoptosis and disrupt microtubule dynamics, which are critical pathways in cancer cell proliferation .

Table of Anticancer Activity:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis induction |

| Indole derivative X | HCT-116 | 9.47 | ERK pathway inhibition |

Case Studies

Several case studies have focused on the structural optimization of indole derivatives to enhance their biological activities:

- Optimization for Antiviral Activity : Modifications at the C3 position significantly improved the binding affinity to HIV integrase, resulting in lower IC50 values compared to parent compounds.

- Antibacterial Screening : A series of synthesized bromoindoles were tested against pathogenic strains, revealing promising antibacterial effects that warrant further exploration.

- Cytotoxicity Profiles : In vivo studies demonstrated reduced tumor growth in xenograft models treated with optimized indole derivatives, highlighting their potential as therapeutic agents in oncology.

Q & A

Q. What is a reliable synthetic route for methyl 4-bromo-5-methyl-1H-indole-2-carboxylate?

A common approach involves coupling reactions using indole precursors. For example, bromination and methylation can be introduced via palladium-catalyzed cross-coupling or electrophilic substitution. A related method uses CuI catalysis in PEG-400/DMF solvent systems to attach functional groups to the indole core, as demonstrated for similar brominated indole derivatives . Ethyl ester analogs (e.g., ethyl 5-bromoindole-2-carboxylate) are synthesized via esterification of indole-2-carboxylic acid, followed by bromination at the 4- or 5-position . Adapt this method by substituting ethyl with methyl groups during esterification.

Q. How should this compound be purified?

Flash column chromatography with ethyl acetate/hexane (70:30) is effective, yielding ~50% purity for similar compounds . For polar byproducts, gradient elution (e.g., cyclohexane/ethyl acetate 80:20 to 85:15) improves separation . Post-purification, residual solvents like DMF can be removed by vacuum drying at 90°C .

Q. What spectroscopic methods confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm for –OCH₃) and indole NH (δ ~12 ppm). Bromine and methyl substituents shift aromatic proton resonances .

- HRMS : Confirm molecular weight (e.g., m/z ~283 [M+H]⁺ for methyl 5-bromoindole-2-carboxylate analogs) .

- TLC : Use ethyl acetate/hexane (70:30) with Rf ~0.3–0.4 to monitor reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing bromo and methyl groups?

- Catalyst Selection : CuI in PEG-400/DMF enhances coupling efficiency for brominated indoles .

- Solvent Systems : Polar aprotic solvents like DMSO or DMF stabilize intermediates during electrophilic substitution .

- Temperature Control : Reflux at 150–190°C for 6–50 hours ensures complete functionalization but requires careful monitoring to avoid decomposition .

Q. What strategies enable ester group modification for downstream applications?

Hydrolyze the methyl ester to the carboxylic acid using NaOH/MeOH/H₂O (1:1:1), then re-esterify with other alcohols (e.g., ethyl, benzyl) . Alternatively, convert the ester to an amide via nucleophilic substitution with amines in the presence of NaOEt/DMSO .

Q. How are reaction byproducts analyzed, particularly in multi-step syntheses?

- TLC : Compare Rf values of intermediates and byproducts using optimized solvent ratios .

- HRMS : Identify unexpected adducts (e.g., dimerization or incomplete bromination) .

- ¹H NMR : Quantify impurities via integration of characteristic peaks (e.g., unreacted starting material) .

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.